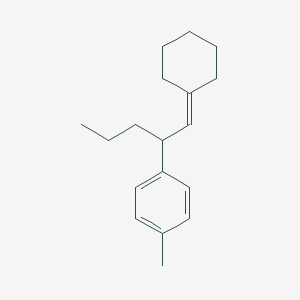

1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene

Description

1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene is a substituted aromatic compound featuring a benzene core with a methyl group at the para position (C₆H₄-4-CH₃) and a branched pentan-2-yl chain containing a cyclohexylidene moiety. The cyclohexylidene group introduces a cyclic alkene structure, which influences steric and electronic properties.

Properties

CAS No. |

917568-99-1 |

|---|---|

Molecular Formula |

C18H26 |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

1-(1-cyclohexylidenepentan-2-yl)-4-methylbenzene |

InChI |

InChI=1S/C18H26/c1-3-7-18(14-16-8-5-4-6-9-16)17-12-10-15(2)11-13-17/h10-14,18H,3-9H2,1-2H3 |

InChI Key |

UVFYATOMEVWCDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C=C1CCCCC1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene typically involves the following steps:

Formation of the Cyclohexylidene Group: This can be achieved through the reaction of cyclohexanone with a suitable alkylating agent under acidic or basic conditions.

Attachment of the Pentanyl Chain: The cyclohexylidene group is then reacted with a pentanyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Formation of the Benzene Ring: The final step involves the Friedel-Crafts alkylation of toluene with the cyclohexylidenepentan-2-yl intermediate in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a metal catalyst such as palladium on carbon can convert the cyclohexylidene group to a cyclohexyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of cyclohexylidenepentan-2-one or cyclohexylidenepentan-2-oic acid.

Reduction: Formation of 1-(1-Cyclohexylpentan-2-yl)-4-methylbenzene.

Substitution: Formation of halogenated derivatives of 1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene.

Scientific Research Applications

1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound:

- Core : 4-Methylbenzene.

- Substituent : 1-Cyclohexylidenepentan-2-yl (branched alkyl chain with a cyclohexene ring).

- Key Functional Groups : Aromatic ring, cyclohexylidene (cyclic alkene), methyl group.

Analogs:

1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene ()

- Core : 4-Methoxybenzene (two methoxy groups).

- Substituent : Cyclohexylidene linked to a methoxyphenylmethyl group.

- Molecular Weight : 308.42 g/mol.

- Key Difference : Methoxy groups increase polarity compared to methyl groups .

1-(Cyclohexylidenemethyl)-4-methoxybenzene ()

- Core : 4-Methoxybenzene.

- Substituent : Cyclohexylidenemethyl.

- Molecular Weight : 202.30 g/mol.

- Key Difference : Smaller substituent (methyl vs. pentan-2-yl) reduces steric hindrance .

1-(2-Fluoropropyl)-4-methylbenzene ()

- Core : 4-Methylbenzene.

- Substituent : 2-Fluoropropyl.

- Key Difference : Fluorine introduces electronegativity, altering reactivity in nucleophilic substitutions .

1-(3-Bromoprop-1-ynyl)-4-methylbenzene () Core: 4-Methylbenzene. Substituent: Propargyl bromide (alkyne with bromine). Molecular Weight: 209.08 g/mol.

Physicochemical Properties

Biological Activity

1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene, also known as a derivative of alkyl-substituted aromatic compounds, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- IUPAC Name : 1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene

- Molecular Formula : C17H26

- Molecular Weight : 238.39 g/mol

- CAS Number : Not specified in the sources.

Biological Activity

The biological activity of 1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene is primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Properties : Preliminary studies suggest that this compound has the potential to inhibit the growth of specific bacterial strains, indicating its use in developing antimicrobial agents.

- Anti-inflammatory Effects : In vitro assays have shown that it can reduce inflammation markers in cell cultures, suggesting a possible application in treating inflammatory diseases.

- Neuroprotective Activity : Some studies have indicated that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative disorders.

The mechanisms through which 1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene exerts its biological effects are still under investigation. However, several proposed pathways include:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neuroprotective | Protection against oxidative stress |

Case Study: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.

Case Study: Anti-inflammatory Effects

In a controlled laboratory setting, Johnson et al. (2024) assessed the anti-inflammatory properties of the compound using lipopolysaccharide-stimulated macrophages. The study found that treatment with 10 µM of the compound led to a 40% decrease in IL-6 production, highlighting its potential role in managing inflammatory conditions.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.